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molecular formula C13H12O3 B8739375 3-(3-Methoxyphenoxy)phenol

3-(3-Methoxyphenoxy)phenol

Cat. No. B8739375
M. Wt: 216.23 g/mol
InChI Key: QYMYSRGBCZULEO-UHFFFAOYSA-N
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Patent
US07425358B2

Procedure details

In a round-bottomed flask fitted with a Vigreux column, a reflux divider and a condenser, 77.08 g (0.70 mol.) of resorcinol are dissolved, under argon, in 250 ml of dry pyridine. 84.3 g of sodium methoxide solution in methanol (30% solution) are added dropwise to the reaction mixture, with stirring. Methanol is then removed from the reaction mixture by distillation. The reflux divider is then closed and 261.9 g (1.40 mol.) of 3-bromoanisole are added dropwise. 3.5 g (0.04 mol.) of CuCl are also added. The mixture is allowed to boil under reflux for 6 hours. Pyridine is then distilled off via the opened reflux divider, during which the sump temperature rises to 150° C. The mixture is then allowed to cool and the residue is stirred into 250 ml of semi-concentrated hydrochloric acid. The mixture is extracted with 300 ml of toluene. The organic phase is washed first with semi-concentrated hydrochloric acid and then a further two times with NaOH solution (10%). The combined alkaline phases are acidified with dilute HCl and extracted with a diethyl ether/toluene mixture (1:1). After removal of the solvent, 65.5 g of a brown oil are obtained.
Quantity
77.08 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
84.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
261.9 g
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
3.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][O-].[Na+].Br[C:13]1[CH:14]=[C:15]([O:19]C)[CH:16]=[CH:17][CH:18]=1>N1C=CC=CC=1.CO.Cl[Cu]>[CH3:9][O:2][C:1]1[CH:3]=[C:4]([O:5][C:13]2[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
77.08 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
sodium methoxide
Quantity
84.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
261.9 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Step Four
Name
CuCl
Quantity
3.5 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round-bottomed flask fitted with a Vigreux column
CUSTOM
Type
CUSTOM
Details
Methanol is then removed from the reaction mixture by distillation
CUSTOM
Type
CUSTOM
Details
The reflux divider is then closed
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Pyridine is then distilled off via the
TEMPERATURE
Type
TEMPERATURE
Details
opened reflux divider
CUSTOM
Type
CUSTOM
Details
rises to 150° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
the residue is stirred into 250 ml of semi-concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 300 ml of toluene
WASH
Type
WASH
Details
The organic phase is washed first with semi-concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with a diethyl ether/toluene mixture (1:1)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent, 65.5 g of a brown oil
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)OC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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